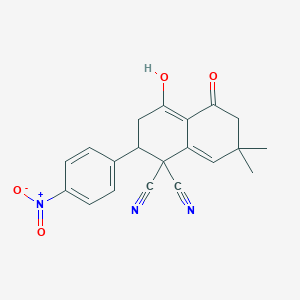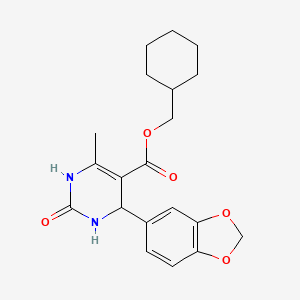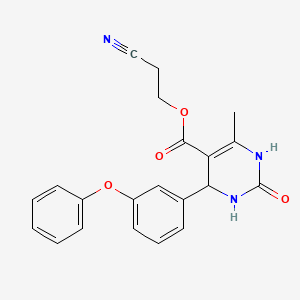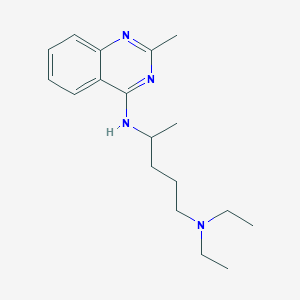
4-hydroxy-7,7-dimethyl-2-(4-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-hydroxy-7,7-dimethyl-2-(4-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile” is an organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-hydroxy-7,7-dimethyl-2-(4-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile” typically involves multi-step organic reactions. One common approach might include:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction.
Introduction of the nitrophenyl group: This step might involve a nitration reaction followed by a coupling reaction.
Hydroxylation and cyanation: These steps can be performed using appropriate reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for certain steps.
- Employment of continuous flow chemistry techniques.
- Implementation of purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“4-hydroxy-7,7-dimethyl-2-(4-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield quinones.
- Reduction may produce amines.
- Substitution may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of complex organic molecules: Used as an intermediate in the synthesis of more complex structures.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological assays: Used in the development of assays to study enzyme activity or receptor binding.
Medicine
Drug development: Potential use as a scaffold for the development of new pharmaceuticals.
Industry
Materials science: Used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of “4-hydroxy-7,7-dimethyl-2-(4-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile” depends on its specific application. For example:
In biological systems: It may interact with specific enzymes or receptors, altering their activity.
In catalytic reactions: It may act as a ligand, coordinating to a metal center and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene cores but different substituents.
Nitrophenyl compounds: Compounds with nitrophenyl groups but different core structures.
Uniqueness
“4-hydroxy-7,7-dimethyl-2-(4-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-7,7-dimethyl-2-(4-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-19(2)8-15-18(17(25)9-19)16(24)7-14(20(15,10-21)11-22)12-3-5-13(6-4-12)23(26)27/h3-6,8,14,24H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFONIHBNLNVGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(CC(C(C2=C1)(C#N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide](/img/structure/B4991165.png)
![2-chloro-4-(5-{[(5Z)-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B4991175.png)

![3-(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4991203.png)
![2-(4-tert-butylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4991206.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4991209.png)

![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B4991221.png)


![2-(4-iodophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B4991236.png)
![(5Z)-3-benzyl-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4991246.png)
![N-benzyl-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine](/img/structure/B4991260.png)
